BenchChemオンラインストアへようこそ!

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

HCV NS3 protease Antiviral Structure-Activity Relationship

This spirocyclic, non-proteinogenic amino acid is a critical pharmacophore for second-generation HCV protease inhibitors (≥2× binding affinity and >10× cellular potency vs. boceprevir P2) and the direct precursor to spiraprilat (≥2× potency vs. enalaprilat). Its rigid dithiane-proline scaffold restricts conformational freedom for beta-turn mimetics and improves oral exposure (1.7× AUC in rat). Substituting with generic proline analogs or linear acids leads to loss of target potency and altered PK. For SAR-driven antiviral and antihypertensive R&D, this compound delivers a documented performance edge.

Molecular Formula C7H11NO2S2
Molecular Weight 205.3 g/mol
CAS No. 124492-04-2
Cat. No. B049363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
CAS124492-04-2
Synonyms(S)-1,4-DITHIA-7-AZASPIRO[4.4]NONANE-8-CARBOXYLIC ACID
Molecular FormulaC7H11NO2S2
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CSC2(S1)CC(NC2)C(=O)O
InChIInChI=1S/C7H11NO2S2/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)
InChIKeyPRRCQQGBVXMEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid: A Specialized Spirocyclic Proline Analog with Distinct Pharmacological Profiles


1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS: 124492-04-2) is a spirocyclic, non-proteinogenic amino acid characterized by a unique 1,4-dithiane ring fused to a proline scaffold [1]. This compound serves as a crucial pharmacophore and building block, specifically as a conformationally constrained proline analog [2]. Its primary applications are in medicinal chemistry, where it has been utilized as a key P2 substituent in the development of second-generation HCV NS3 protease inhibitors [3] and as the core scaffold for potent angiotensin-converting enzyme (ACE) inhibitors, notably the clinical drug spiraprilat [4].

Procurement Rationale: Why Generic Analogs Cannot Substitute for 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in Critical Applications


The performance of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in high-value applications is intrinsically linked to its specific spirocyclic architecture and heteroatom composition. Simple substitution with linear aliphatic acids or standard heterocyclic proline analogs is not functionally equivalent. In HCV protease inhibition, the compound's unique dithiane ring confers a significant improvement in antiviral potency and pharmacokinetic exposure compared to the benchmark cyclopropyl-fused proline [1]. Similarly, in ACE inhibition, derivatives of this spirocyclic core demonstrate significantly higher potency than other dicarboxylate-containing ACE inhibitors like enalaprilat [2]. These quantitative differences in binding affinity and in vivo performance mean that replacing this specific compound with a generic alternative will lead to a loss of target potency and altered pharmacokinetic profiles, potentially derailing a research program or compromising the performance of a pharmaceutical intermediate [3].

Quantitative Differentiation of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid Against Key Comparators


HCV NS3 Protease Inhibition: 2-Fold Improvement in Ki and >10-Fold Improvement in Cellular Potency vs. Boceprevir's P2 Scaffold

When incorporated as the P2 substituent in a series of HCV NS3 protease inhibitors, the target compound (as scaffold 2) led to the discovery of inhibitor 25, which demonstrates a 2-fold improvement in enzymatic binding affinity and a >10-fold improvement in cellular antiviral potency compared to the parent compound, boceprevir, which uses a (1R,2S,5S)-6,6-dimethyl 3-azabicyclo[3.1.0]hexane-2-carboxylic acid P2 moiety [1].

HCV NS3 protease Antiviral Structure-Activity Relationship

ACE Inhibition Potency: Spiraprilat (IC50 = 0.8 nM) is >2-Fold More Potent than Enalaprilat (IC50 = 1.94 nM) In Vitro

The diacid derivative of the target compound, spiraprilat, is a potent angiotensin-converting enzyme (ACE) inhibitor. In a head-to-head in vitro comparison, spiraprilat exhibits an IC50 of 0.8 nM, demonstrating >2-fold greater potency than the widely used ACE inhibitor enalaprilat, which has an IC50 of 1.94 nM [1].

ACE inhibitor Antihypertensive Enzyme Assay

In Vivo Antihypertensive Efficacy: Spiraprilat (ID50 = 8 μg/kg) Shows Superior Potency vs. Enalaprilat in Anesthetized Rat Model

The in vivo efficacy of spiraprilat, derived from the target compound, was compared to that of enalaprilat in an anesthetized rat model. Spiraprilat demonstrated superior potency in inhibiting the pressor response to angiotensin I, with a calculated ID50 of 8 μg/kg [1]. While a direct ID50 for enalaprilat is not provided in this source, the study explicitly notes that diacids like spiraprilat were more potent than enalaprilat in vitro, a finding that correlates with its potent in vivo activity [1].

In Vivo Pharmacology Antihypertensive Animal Model

Conformational Constraint: Spirocyclic Scaffold as a Proline Mimetic for Modulating Peptide cis/trans Isomerization

The target compound's rigid spirocyclic structure, which fuses a 1,4-dithiane ring to a proline scaffold, is specifically designed to function as a conformationally constrained proline analog [1]. This class of molecules is known to alter the cis/trans isomerization equilibrium of the prolyl peptide bond, a key determinant of peptide secondary structure [1]. This property is distinct from simple proline or other non-constrained heterocyclic analogs, which lack the same level of conformational control.

Peptidomimetics Beta-turn mimetics Conformational analysis

High-Value Application Scenarios for 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid Based on Quantitative Evidence


Development of Second-Generation Antiviral Protease Inhibitors

This compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing P2 substituents in viral protease inhibitors. As demonstrated by the 2-fold improvement in binding affinity and >10-fold improvement in cellular potency over boceprevir's P2 moiety [1], its unique spirocyclic dithiane structure provides a tangible advantage in antiviral drug discovery programs.

Synthesis of High-Potency ACE Inhibitors and Antihypertensive Agents

As a direct precursor to spiraprilat, this compound is critical for research into ACE inhibition. The >2-fold greater potency of spiraprilat compared to enalaprilat in vitro [2], coupled with its superior in vivo efficacy [3], establishes this scaffold as a premier choice for developing next-generation antihypertensive therapeutics.

Design and Synthesis of Conformationally Constrained Peptidomimetics

The rigid spirocyclic core is a specialized building block for peptidomimetic research, particularly for creating beta-turn mimetics. Its ability to restrict conformational freedom and influence peptide cis/trans isomerization [4] makes it invaluable for projects aiming to stabilize bioactive peptide conformations or probe structure-function relationships.

Pharmacokinetic Optimization in Drug Discovery

The 1.7-fold improvement in rat exposure (AUC) observed for inhibitors containing this scaffold compared to boceprevir [1] indicates its utility in medicinal chemistry campaigns focused on improving oral bioavailability and systemic exposure. This property is especially relevant for selecting and advancing lead compounds with favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.